molecular formula C22H18N4O3S B4052787 4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate

4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate

Cat. No.: B4052787
M. Wt: 418.5 g/mol
InChI Key: FTBXYYXQVHKCSI-ODXNEQJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate” is a complex organic molecule. It has a molecular formula of C25H17N5O3S and an average mass of 467.499 Da .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have highlighted the potential of thiazolo[4,5-d]pyrimidine derivatives as antimicrobial agents. For instance, compounds synthesized from thiazolo[4,5-d]pyrimidine showed significant activity against Candida albicans, Escherichia coli, and Pseudomonas aeruginosa, suggesting their utility in combating fungal and bacterial infections (N. S. Habib et al., 2007). Additionally, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and demonstrated promising antimicrobial activity, reinforcing the potential of pyrimidine derivatives in antimicrobial applications (I. H. El Azab & S. Abdel‐Hafez, 2015).

Anti-inflammatory Applications

Research on isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles has shown that these compounds possess notable anti-inflammatory properties. Their activity was assessed using an adjuvant arthritic rat assay, highlighting the therapeutic potential of these derivatives in inflammation-related conditions (I. Lantos et al., 1984).

Anticancer Applications

The anticancer potential of pyrimidine and thiadiazole derivatives has been extensively studied. For example, 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile scaffolds have shown to act as PARP1 inhibitors, indicating significant in vitro and in vivo anticancer activity (Elizabeth Eldhose et al., 2020). Another study synthesized tetrahydropyrimidine–isatin hybrids, revealing potential antitubercular and antimalarial agents, further suggesting the versatility of pyrimidine derivatives in developing anticancer therapeutics (T. N. Akhaja & J. Raval, 2012).

Properties

IUPAC Name

[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-13(2)15-5-7-16(8-6-15)21(28)29-17-9-3-14(4-10-17)11-18-19(23)26-22(25-20(18)27)30-12-24-26/h3-13,23H,1-2H3/b18-11+,23-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXYYXQVHKCSI-ODXNEQJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate
Reactant of Route 2
Reactant of Route 2
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate
Reactant of Route 3
Reactant of Route 3
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate
Reactant of Route 4
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate
Reactant of Route 5
Reactant of Route 5
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate
Reactant of Route 6
Reactant of Route 6
4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-isopropylbenzoate

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